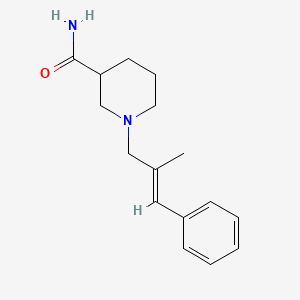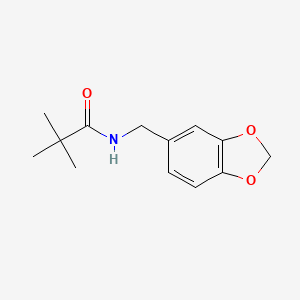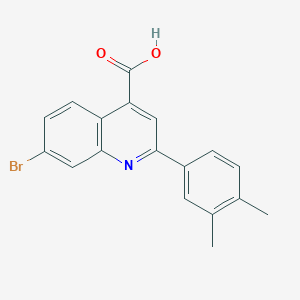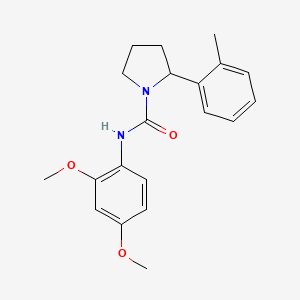
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide acts as a sigma-1 receptor agonist, meaning that it binds to the sigma-1 receptor and activates its signaling pathway. This leads to a variety of downstream effects, including modulation of calcium signaling, regulation of ion channels, and modulation of neurotransmitter release. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has also been shown to modulate the activity of the endoplasmic reticulum, leading to changes in protein synthesis and folding.
Biochemical and Physiological Effects:
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate calcium signaling in neurons, leading to changes in synaptic transmission and plasticity. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has also been shown to modulate the activity of ion channels, including voltage-gated sodium and potassium channels. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to modulate the release of neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective sigma-1 receptor agonist, making it a useful tool for studying the function of this receptor. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to have a relatively low toxicity profile, making it a safer alternative to other sigma-1 receptor agonists. However, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide does have some limitations. It has a relatively short half-life, meaning that it must be administered frequently to maintain its effects. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has a relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide. One area of interest is the role of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have potential as a therapeutic agent. Another area of interest is the role of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide in the regulation of pain sensation. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to modulate the activity of pain-sensing neurons, suggesting that it may have potential as a novel analgesic agent. Finally, there is interest in developing more potent and selective sigma-1 receptor agonists based on the structure of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide, which could lead to the development of new drugs for a variety of conditions.
Synthesis Methods
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of piperidine with 2-methyl-3-phenylacryloyl chloride in the presence of a base. Another method involves the reaction of piperidine with 2-methyl-3-phenylacrylonitrile followed by hydrolysis of the resulting nitrile. The purity of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide can be improved through recrystallization from a suitable solvent.
Scientific Research Applications
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been used in scientific research as a tool to study the function of various biological systems. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in many physiological processes including pain sensation, memory, and mood regulation. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has also been used to study the function of the endoplasmic reticulum, a cellular organelle that is involved in protein synthesis and folding.
properties
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(10-14-6-3-2-4-7-14)11-18-9-5-8-15(12-18)16(17)19/h2-4,6-7,10,15H,5,8-9,11-12H2,1H3,(H2,17,19)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRTWFKYKXIEGF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)
![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)

![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057719.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)